molecular formula C20H20N4O4S2 B2975024 N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890595-46-7

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2975024
CAS No.: 890595-46-7
M. Wt: 444.52
InChI Key: TWHJEGAYGHGKKB-UHFFFAOYSA-N
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Description

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an oxadiazole ring, a sulfonyl group, and a benzamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Attachment of the Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, often using methylthiolating agents like methyl iodide.

    Coupling with Phenyl and Benzamide Moieties: The final coupling steps involve the reaction of the oxadiazole intermediate with 2-aminophenyl derivatives and subsequent sulfonylation with pyrrolidine sulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, desulfonylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific enzymes or receptors. Its structure suggests it could be a lead compound for developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonyl group are key functional groups that can form hydrogen bonds or interact with active sites in proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholin-4-ylsulfonyl)benzamide
  • N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring, which may confer different steric and electronic properties. This can affect its reactivity, biological activity, and overall stability, making it a distinct entity in its class.

Properties

IUPAC Name

N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-29-20-23-22-19(28-20)16-9-2-3-10-17(16)21-18(25)14-7-6-8-15(13-14)30(26,27)24-11-4-5-12-24/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJEGAYGHGKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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